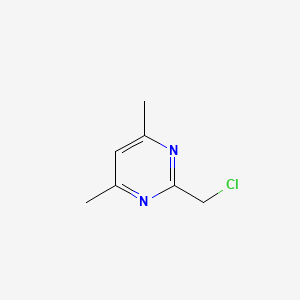

2-(Chloromethyl)-4,6-dimethylpyrimidine

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-3-6(2)10-7(4-8)9-5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPRPXSYGUYDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506775 | |

| Record name | 2-(Chloromethyl)-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74502-83-3 | |

| Record name | 2-(Chloromethyl)-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74502-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(chloromethyl)-4,6-dimethylpyrimidine, a crucial intermediate in pharmaceutical and agrochemical research. The document outlines a robust two-step synthetic pathway, beginning with the condensation of acetylacetone and urea to form 2-hydroxy-4,6-dimethylpyrimidine, followed by a chlorination step to yield the target compound. The narrative emphasizes the mechanistic rationale behind procedural choices, self-validating quality control measures, and critical safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound serves as a versatile heterocyclic building block in organic synthesis. Its trifunctional nature—comprising a reactive chloromethyl group and a pyrimidine core amenable to further modification—makes it a valuable precursor for a wide range of biologically active molecules. Its derivatives are integral to the development of pharmaceuticals, including coccidiostats like Nicarbazin, and various agrochemicals.

The synthesis protocol detailed herein is a well-established and scalable two-step process. The initial step involves a classic Biginelli-type condensation reaction to construct the pyrimidine ring system. The subsequent step is a targeted chlorination that converts the hydroxyl group of the intermediate into the desired chloromethyl functionality. Understanding the nuances of each step is critical for achieving high yield and purity.

Overview of the Synthetic Pathway

The synthesis is logically divided into two primary stages:

-

Stage 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine. This stage involves the acid-catalyzed cyclocondensation of acetylacetone (2,4-pentanedione) with urea. This reaction efficiently forms the stable 4,6-dimethylpyrimidin-2-ol intermediate.

-

Stage 2: Chlorination to this compound. The hydroxyl group of the intermediate is converted to a chlorine atom using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This guide will focus on the use of phosphorus oxychloride, a common and effective reagent for this transformation.

Below is a diagram illustrating the overall workflow of the synthesis.

Caption: High-level workflow for the synthesis of 2-Chloro-4,6-dimethylpyrimidine.

Detailed Experimental Protocols

Part A: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine (Intermediate)

This procedure is adapted from established methods involving the condensation of a β-dicarbonyl compound with urea.[1]

Rationale: The use of an alcoholic solvent containing hydrogen chloride provides an acidic medium that catalyzes the condensation and subsequent cyclization and dehydration steps, driving the reaction towards the formation of the stable pyrimidine ring.

Materials and Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Acetylacetone (2,4-pentanedione)

-

Urea

-

Ethanol (or Isopropanol)

-

Concentrated Hydrochloric Acid (or HCl gas)

-

Sodium Hydroxide (for neutralization)

-

Standard glassware for filtration and work-up

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare an ethanolic HCl solution. A 2.5-3N solution is typically effective.

-

Reagent Addition: Add urea (1.0 eq) and acetylacetone (1.05 eq) to the acidic ethanol solution.[1]

-

Reaction Conditions: Heat the mixture to reflux (approximately 65-80°C, depending on the alcohol used) and maintain for 2-4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Hydrochloride Salt: Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath. The hydrochloride salt of the product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Neutralization: Dissolve the collected hydrochloride salt in water and neutralize by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 8.

-

Final Product Isolation: The neutralized product, 2-hydroxy-4,6-dimethylpyrimidine, will precipitate out of the aqueous solution. Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly.

Quantitative Data Summary (Stage 1):

| Reagent/Parameter | Molar Ratio | Typical Amount (for 0.5 mol scale) | Notes |

| Urea | 1.0 | 30 g | Limiting reagent. |

| Acetylacetone | 1.05 | 52.5 g (54 mL) | Slight excess to ensure complete reaction. |

| 2.7N HCl in Isopropanol | Solvent | ~470 mL | Serves as both solvent and catalyst.[1] |

| Reaction Temperature | N/A | 65°C | Reflux temperature of isopropanol.[1] |

| Reaction Time | N/A | 2 hours | Monitor by TLC for completion. |

| Expected Yield | ~80% | Yield of the hydrochloride salt.[1] |

Part B: Synthesis of 2-Chloro-4,6-dimethylpyrimidine (Final Product)

This procedure employs phosphorus oxychloride to replace the hydroxyl group with a chlorine atom.

Rationale: The lone pair of electrons on the nitrogen atom in the pyrimidine ring attacks the electrophilic phosphorus atom of POCl₃. This forms a good leaving group, which is subsequently displaced by a chloride ion in an addition-elimination mechanism, resulting in the desired 2-chloro derivative.

Materials and Equipment:

-

Round-bottom flask with reflux condenser (ensure all glassware is oven-dried)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Phosphorus oxychloride (POCl₃)

-

2-Hydroxy-4,6-dimethylpyrimidine hydrochloride

-

Potassium Hydroxide (KOH) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, add 2-hydroxy-4,6-dimethylpyrimidine hydrochloride (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq) to the flask. This reaction is exothermic.[2] POCl₃ acts as both the chlorinating agent and the solvent.

-

Reaction Conditions: Heat the mixture to reflux (approx. 105-110°C) for 10 hours.[2] The reaction should be carried out in a well-ventilated fume hood.

-

Removal of Excess Reagent: After the reflux period, cool the mixture and carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Work-up: Cool the resulting brown oil in an ice bath. Very cautiously, add crushed ice or dropwise add a concentrated aqueous KOH solution with vigorous stirring to neutralize the remaining acidic species until the pH is ~8.[2] This step is highly exothermic and releases HCl gas.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 30 mL).[2]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.[2]

-

Final Purification: The resulting product can be further purified by recrystallization (e.g., from ligroine) or column chromatography to yield the final product as yellow crystals.[2]

Quantitative Data Summary (Stage 2):

| Reagent/Parameter | Molar Ratio | Typical Amount (for 0.125 mol scale) | Notes |

| 2-Hydroxy-4,6-dimethylpyrimidine HCl | 1.0 | 20.0 g | Starting material from Stage 1. |

| Phosphorus Oxychloride (POCl₃) | ~5.7 | 110 mL | Reagent and solvent; used in large excess.[2] |

| Reaction Temperature | N/A | Reflux (~107°C) | |

| Reaction Time | N/A | 10 hours | [2] |

| Expected Yield | ~91% | Yield after purification.[2] |

Mechanistic Considerations

The chlorination of the 2-hydroxypyrimidine intermediate is not a simple Sₙ2 reaction. The tautomeric nature of the pyrimidine ring (lactam-lactim tautomerism) plays a key role. The lactam form (pyrimidinone) is favored, and the chlorination proceeds via activation of the carbonyl oxygen by POCl₃.

Caption: Simplified mechanism for the chlorination of 2-hydroxypyrimidine with POCl₃.

Safety and Handling

Thionyl chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃) are highly corrosive and toxic reagents.

-

Handling: Always handle these reagents in a certified chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[3][5][6]

-

Reactivity: They react violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][5] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[4][5] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[3][7]

-

-

Spills and Waste: Neutralize small spills with a dry, non-combustible material like dry sand or earth.[7] Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization and Quality Control

To validate the identity and purity of the final product, 2-chloro-4,6-dimethylpyrimidine, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.33 (s, 1H), 2.42 (s, 6H).[2] This confirms the presence of the single pyrimidine proton and the two equivalent methyl groups.

-

-

Melting Point: 38°C (recrystallized from Ligroine).[2] A sharp melting point is indicative of high purity.

-

Mass Spectrometry (MS): To confirm the molecular weight (142.58 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low yield in Stage 1 | Incomplete reaction; insufficient acid catalysis. | Ensure the reaction goes to completion using TLC. Verify the concentration of the acidic alcohol solution. |

| Low yield in Stage 2 | Incomplete reaction; moisture contamination. | Ensure all glassware is perfectly dry and the reaction is run under an inert atmosphere. Increase reflux time if necessary. |

| Difficult work-up in Stage 2 | Highly exothermic and violent quenching. | Perform the neutralization/quenching step very slowly in an efficient ice bath with vigorous stirring. Add crushed ice portion-wise before adding the base. |

| Impure final product | Residual POCl₃ or side products. | Ensure complete removal of POCl₃ by vacuum distillation. Purify the final product by recrystallization or column chromatography. |

References

- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidine Derivatives

Abstract

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] Among its many variations, the 4,6-dimethylpyrimidine core stands out as a particularly versatile and accessible building block for drug discovery and agrochemical development.[3] Its strategic methylation provides a stable and synthetically tractable framework for further functionalization. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the principal synthetic methodologies for constructing and derivatizing the 4,6-dimethylpyrimidine ring system. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, provide field-proven, step-by-step experimental protocols, and present key analytical data to ensure procedural fidelity and reproducibility.

Introduction: The Strategic Value of the 4,6-Dimethylpyrimidine Core

The prevalence of the pyrimidine ring in medicinal chemistry is a direct consequence of its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at enzyme active sites and receptors. The addition of methyl groups at the 4- and 6-positions not only imparts specific steric and electronic properties but also provides a robust and predictable starting point for more complex molecular architectures.

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide is structured to empower researchers by bridging foundational organic chemistry principles with practical, actionable laboratory procedures. We will explore the most reliable and efficient pathways to this core and its derivatives, emphasizing the "why" behind each synthetic choice to foster a deeper understanding and facilitate innovation.

Foundational Synthetic Strategies: Constructing the Core Ring

The construction of the 4,6-dimethylpyrimidine ring primarily relies on the cyclocondensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment.[1][5] For this specific scaffold, the indispensable 1,3-dicarbonyl precursor is acetylacetone (also known as 2,4-pentanedione).

The Classical Cyclocondensation Approach

This is the most direct and widely employed method. The reaction involves the condensation of acetylacetone with a suitable amidine, guanidine, or urea/thiourea derivative. The choice of the N-C-N component directly dictates the substituent at the 2-position of the resulting pyrimidine ring.

-

Using Guanidine: Yields 2-amino-4,6-dimethylpyrimidine.[6][7]

-

Using Thiourea: Yields 4,6-dimethylpyrimidine-2-thiol.[8]

-

Using Urea: Yields 4,6-dimethyl-2-hydroxypyrimidine.

Mechanistic Causality: The reaction proceeds via a series of nucleophilic additions and dehydrative cyclization steps. The enol or enolate form of acetylacetone attacks the carbon of the N-C-N fragment, followed by intramolecular condensation and subsequent aromatization to yield the stable pyrimidine ring.

Caption: General workflow for classical pyrimidine synthesis.

The Biginelli Reaction: A Multicomponent Approach

First reported by Pietro Biginelli in 1893, this powerful one-pot, three-component reaction offers a pathway to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[9][10] While the classic reaction uses a β-ketoester, it is readily adapted for β-diketones like acetylacetone. The reaction condenses an aldehyde, acetylacetone, and urea (or thiourea) under acidic catalysis.[11][12]

Mechanistic Causality: The currently accepted mechanism suggests the reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate.[9][10][11] This electrophilic intermediate is then attacked by the enol of acetylacetone. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto a ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[13]

Caption: Key steps of the Biginelli reaction mechanism.

Modern Enhancements: Microwave-Assisted Synthesis

A significant procedural advancement in pyrimidine synthesis is the use of microwave irradiation.[14] This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.[15][16][17] The efficiency stems from the rapid, uniform heating of the polar reactants and solvents, which accelerates the reaction rates.[18]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for synthesizing key 4,6-dimethylpyrimidine intermediates.

Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is adapted from a sonochemical synthesis method, which provides excellent yields in a short time.[6]

-

Reagents:

-

Guanidine hydrochloride (0.052 mol)

-

Acetylacetone (0.052 mol)

-

Sodium Carbonate (Na₂CO₃) (0.052 mol)

-

Deionized Water (15 mL)

-

-

Procedure:

-

Combine guanidine hydrochloride, acetylacetone, and sodium carbonate in a suitable round-bottom flask.

-

Add 15 mL of water to the mixture.

-

Place the flask in a pre-heated water bath at 60°C.

-

Expose the flask to ultrasonic irradiation for 30 minutes.

-

Upon completion, a solid product will have formed. Cool the mixture.

-

Add a small amount of cold water to the flask and triturate the solid.

-

Filter the product using a Buchner funnel, wash with a small volume of cold water, and dry.

-

-

Expected Outcome: A white solid with a yield of approximately 75%.[6] The product can be characterized by NMR and mass spectrometry.

Protocol 2: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride

This robust protocol yields the hydrochloride salt of the versatile 2-mercapto intermediate.[19][20]

-

Reagents:

-

Thiourea (1.0 mol, 76 g)

-

Acetylacetone (1.2 mol, 120 g)

-

Ethanol (2.5 L)

-

Concentrated Hydrochloric Acid (250 mL)

-

-

Procedure:

-

Suspend thiourea in a solution of acetylacetone in ethanol in a large round-bottom flask equipped with a reflux condenser.

-

Carefully add the concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction period, cool the mixture. Yellow, needle-like crystals of the product will precipitate.

-

For maximum yield, allow the mixture to stand overnight to complete crystallization.

-

Collect the crystals by filtration and dry.

-

-

Expected Outcome: Yellow, needle-like crystals with a yield of approximately 80%.[19] This intermediate is a crucial precursor for a wide range of S-substituted derivatives.[21][22][23]

Post-Synthesis Functionalization: Creating Diversity

Once the core is formed, its true value is realized through functionalization. The C2 position and the C4/C6 methyl groups are primary sites for modification.

Caption: Key functionalization pathways for the core scaffold.

-

C2-Position Chemistry: Starting with 4,6-dimethylpyrimidine-2-thiol, the sulfur atom provides a handle for numerous transformations.

-

S-Alkylation: The thiol can be easily alkylated using various alkyl halides in the presence of a base to form thioethers.[21]

-

Oxidation: The resulting thioether can be oxidized to the corresponding sulfone. This transforms the substituent into an excellent leaving group, paving the way for nucleophilic aromatic substitution (SₙAr) with amines, alcohols, or other nucleophiles.

-

-

C4/C6-Methyl Group Chemistry: The methyl groups on the pyrimidine ring are "active" due to the electron-withdrawing nature of the heterocyclic ring. They can be deprotonated under appropriate conditions to form a nucleophilic carbanion, which can then react with electrophiles, most commonly aldehydes, in an Aldol-type condensation to form styryl derivatives.

Characterization and Data

Accurate characterization is paramount for validating the successful synthesis of the target compounds. A combination of spectroscopic and physical methods should be employed.

Table 1: Physicochemical and Spectroscopic Data for Key Compounds

| Compound | IUPAC Name | CAS No. | Mol. Formula | Mol. Weight ( g/mol ) | Physical State | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) |

| Parent Core | 4,6-dimethylpyrimidine | 1558-17-4 | C₆H₈N₂ | 108.14 | Colorless to Yellowish Liquid | 154 | 8.9 (s, 1H, H-2), 6.8 (s, 1H, H-5), 2.5 (s, 6H, 2xCH₃) |

| Amino Deriv. | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | C₆H₉N₃ | 123.16 | White Solid | - | 6.33 (s, 1H, H-5), 5.36 (bs, 2H, NH₂), 2.25 (s, 6H, 2xCH₃)[6] |

| Thiol Deriv. | 4,6-Dimethylpyrimidine-2-thiol | 22325-27-5 | C₆H₈N₂S | 140.21 | Yellow Solid | - | Data varies with tautomeric form and solvent. |

Data compiled from various sources.[6][24][25][26][27][28][29]

Conclusion and Outlook

The synthesis of 4,6-dimethylpyrimidine derivatives is built upon a foundation of classical heterocyclic chemistry, yet it remains highly relevant and has been continually refined by modern techniques like microwave-assisted synthesis. The straightforward access to the core scaffold via cyclocondensation and Biginelli-type reactions, combined with the multiple avenues for post-synthetic functionalization, ensures its continued importance in the pipeline of drug discovery and materials science.[3][30] Future efforts will likely focus on developing more asymmetric synthetic routes, expanding the library of functionalized derivatives through high-throughput chemistry, and further exploring the biological activities of these versatile compounds.[10][31][32][33]

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. growingscience.com [growingscience.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biginelli Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 14. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 19. prepchem.com [prepchem.com]

- 20. 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidin-3-ium chloride–thiourea (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]

- 24. solubilityofthings.com [solubilityofthings.com]

- 25. chemsynthesis.com [chemsynthesis.com]

- 26. 4,6-DIMETHYLPYRIMIDINE | 1558-17-4 [chemicalbook.com]

- 27. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]

- 29. 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. science.lpnu.ua [science.lpnu.ua]

- 31. researchgate.net [researchgate.net]

- 32. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and stability of 2-(Chloromethyl)-4,6-dimethylpyrimidine

An In-Depth Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)-4,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, a critical heterocyclic building block in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, appearing in numerous biologically active compounds, and the reactive chloromethyl group at the 2-position serves as a versatile handle for synthetic elaboration.[1][2][3] This document delineates the core reactivity principles, focusing on nucleophilic substitution reactions, and explores the compound's stability profile under various conditions. We will dissect the electronic influence of the 4,6-dimethyl substitution, provide detailed experimental protocols for key transformations, and outline methodologies for stability assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's synthetic potential while ensuring its integrity throughout its lifecycle.

Molecular Structure and Physicochemical Properties

This compound is a derivative of pyrimidine characterized by a chloromethyl substituent at the C2 position and two methyl groups at the C4 and C6 positions. The presence of the electron-withdrawing pyrimidine ring significantly activates the chloromethyl group, rendering it a potent electrophile for a variety of synthetic transformations.

The introduction of methyl groups at the 4 and 6 positions has a notable electronic impact. Methyl groups are weakly electron-donating through an inductive effect. This effect slightly counteracts the overall electron-deficient nature of the pyrimidine ring, subtly modulating the reactivity of the chloromethyl group compared to its unsubstituted analog, 2-(chloromethyl)pyrimidine. While this may slightly temper its reactivity, the compound remains a highly valuable and reactive intermediate.

Table 1: Physicochemical Properties of 2-Chloro-4,6-dimethylpyrimidine Note: Data for the isomeric 2-Chloro-4,6-dimethylpyrimidine is provided for reference due to the limited availability of specific data for the title compound.

| Property | Value | Source |

| CAS Number | 4472-44-0 | [4] |

| Molecular Formula | C₆H₇ClN₂ | [4] |

| Molecular Weight | 142.59 g/mol | |

| Appearance | Solid | |

| Melting Point | 34-38 °C | |

| Storage Temperature | 2-8°C |

Reactivity Profile: The Dominance of Nucleophilic Substitution

The synthetic utility of this compound is overwhelmingly defined by its susceptibility to nucleophilic substitution at the methylene carbon.[5] The reaction typically proceeds via a bimolecular (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, displacing the chloride ion, which is a good leaving group.[5][6]

The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the C2-methylene carbon, making it highly susceptible to nucleophilic attack.[5]

References

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-4,6-dimethylpyrimidine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation design, and reaction optimization. This guide provides a detailed examination of the solubility characteristics of 2-(Chloromethyl)-4,6-dimethylpyrimidine, a key building block in medicinal chemistry. We will explore the theoretical principles governing its solubility, present available qualitative solubility data, and provide a robust, step-by-step experimental protocol for accurate solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring core. This structural motif is considered "privileged" in medicinal chemistry, as it is present in numerous biologically active molecules and approved drugs. The compound's reactivity is largely dictated by the chloromethyl group, which serves as a reactive handle for nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, making it a versatile intermediate in the synthesis of complex molecular architectures.

A thorough understanding of its solubility in various organic solvents is paramount for several reasons:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve both the substrate and reagents is crucial for achieving optimal reaction kinetics and yields.

-

Purification: Solubility differences are exploited in purification techniques like recrystallization to isolate the target compound from impurities.

-

Formulation: For compounds intended for biological screening or as final APIs, solubility in relevant solvent systems is a critical determinant of bioavailability and deliverability.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility. This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by several structural features:

-

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electronegative, creating dipole moments and making this part of the molecule polar.

-

Chloromethyl Group: The electronegative chlorine atom attached to the methyl group also contributes to the compound's overall polarity.

-

Dimethyl Groups: The two methyl groups are nonpolar.

Based on this structure, this compound can be classified as a moderately polar molecule. It is expected to exhibit good solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in nonpolar solvents.

Qualitative Solubility Profile

While extensive quantitative solubility data for this compound is not widely published in peer-reviewed literature, qualitative assessments from various sources indicate a general solubility pattern. The compound is often described as being soluble in organic solvents like ethanol and acetone.[1] This aligns with the theoretical expectation of a moderately polar compound dissolving in polar solvents. Conversely, it is considered to be sparingly soluble in water.[1]

For the structurally similar hydrochloride salt, 2-(chloromethyl)-pyrimidine hydrochloride, some quantitative data is available and can serve as a useful reference point. It shows solubility in polar aprotic and protic solvents.[2][3][4]

Table 1: Reported Solubility of 2-(chloromethyl)-pyrimidine hydrochloride

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | 30 | [2][3][4] |

| Dimethyl sulfoxide (DMSO) | 20 | [2][3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | [2][3][4] |

| Ethanol | 2 | [2][3][4] |

Note: This data is for the hydrochloride salt and should be used as an estimation for the free base, this compound. The actual solubility of the free base may differ.

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The equilibrium solubility method is a robust technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

High-purity organic solvent of choice

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Vortex mixer or shaker bath

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The key is to ensure that undissolved solid remains after equilibration, confirming saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker bath or on a vortex mixer set to a consistent agitation speed.

-

Maintain a constant temperature (e.g., 25 °C) using an incubator or water bath.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles that would lead to an overestimation of solubility.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

-

Causality Behind Experimental Choices

-

Excess Solid: The presence of undissolved solid is a visual confirmation that the solution has reached its saturation point.

-

Extended Equilibration Time: A 24-48 hour period is chosen to ensure that the dissolution process has reached thermodynamic equilibrium. Shorter times might only reflect kinetic solubility, which can be misleading.

-

Temperature Control: The solubility of most organic compounds is temperature-dependent.[5] Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: This step is non-negotiable for accuracy. Any suspended microparticles will artificially inflate the measured concentration.

Visualizing the Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility Measurements

Several factors can impact the accuracy and reproducibility of solubility data:

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound. It is essential to use a well-characterized compound with known purity.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.

-

Solvent Quality: The presence of water or other impurities in the organic solvent can significantly alter the solubility of the compound. Using high-purity, anhydrous solvents is recommended.

Practical Implications for the Researcher

The solubility data obtained through the methods described above has direct applications in the laboratory:

-

Solvent Selection for Synthesis: For a reaction involving this compound, a solvent in which it is highly soluble would be a good starting point to ensure a homogeneous reaction mixture.

-

Recrystallization Solvent System Design: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. If a single solvent does not meet these criteria, a two-solvent system (a "solvent" and an "anti-solvent") can be employed.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general precaution, handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This guide has provided a comprehensive overview of the solubility of this compound. By understanding the theoretical principles, utilizing available qualitative data, and implementing a robust experimental protocol, researchers can generate accurate and reliable solubility data. This information is invaluable for making informed decisions in chemical synthesis, purification, and the early stages of drug development, ultimately leading to more efficient and successful research outcomes.

References

An In-depth Technical Guide on the Biological Activity of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrimidine Derivatives

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in essential biomolecules such as the nucleic acid bases cytosine, thymine, and uracil, as well as in vitamin B1, underscores its fundamental role in biological systems.[2][3] This inherent biocompatibility and versatile chemical nature have rendered the pyrimidine scaffold a "privileged structure," capable of interacting with a wide array of biological targets and exhibiting a broad spectrum of pharmacological activities.[4][5] Consequently, pyrimidine derivatives have been extensively explored and developed as therapeutic agents for a multitude of diseases.[1][6]

Historical Perspective and Therapeutic Significance

The journey of pyrimidine derivatives in medicine is marked by significant milestones. From the discovery of their fundamental role in genetics as components of DNA and RNA to the synthesis of blockbuster drugs, the therapeutic significance of this class of compounds has been consistently expanding.[1][7] Early discoveries of antibacterial sulfonamides containing a pyrimidine ring paved the way for the development of a vast number of synthetic derivatives. Over the past few decades, the U.S. Food and Drug Administration (FDA) has approved a rapidly growing portfolio of pyrimidine-containing drugs for treating a wide range of conditions, including cancers, infections, and inflammatory disorders.[8][9] This enduring success solidifies the pyrimidine scaffold as a crucial chemotype in modern drug discovery and development.[8]

Diverse Biological Activities of Pyrimidine Derivatives

The structural versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to derivatives with diverse and potent biological activities.[2][6] The position and nature of substituents on the pyrimidine nucleus profoundly influence their pharmacological effects.[2][10]

Anticancer Activity

Pyrimidine derivatives are at the forefront of cancer chemotherapy, with several approved drugs and numerous candidates in clinical development.[7][9] Their anticancer effects are mediated through various mechanisms of action.

-

Kinase Inhibition: A significant number of pyrimidine-based anticancer agents function as kinase inhibitors.[11] By mimicking the ATP molecule, they bind to the ATP-binding site of kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[12] Fused pyrimidine heterocycles, such as pyrido[2,3-d]pyrimidines, have shown significant inhibitory effects against various kinases, including tyrosine kinases (TKs), PI3K, and CDK4/6.[11]

-

Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a critical enzyme in the synthesis of dTMP, an essential precursor for DNA replication.[5] Pyrimidine derivatives can act as antimetabolites, inhibiting TS and leading to the depletion of dTMP, which in turn disrupts DNA synthesis and induces cell death in rapidly dividing cancer cells.[5][7] 5-Fluorouracil is a classic example of a pyrimidine analog that functions as a TS inhibitor.[13]

The anticancer potential of pyrimidine derivatives is highly dependent on their substitution patterns.[5][14] For instance, in a series of pyrido[2,3-d]pyrimidine derivatives, the presence of a carbonyl group at the C-2 position was found to be crucial for maximal anticancer activity.[11] Furthermore, substitutions on the aromatic rings attached to the pyrimidine core can significantly modulate their potency and selectivity against different cancer cell lines.[15]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases | PC-3 (Prostate) | 1.54 | [11] |

| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases | A-549 (Lung) | 3.36 | [11] |

| 2,4,5-substituted pyrimidines | Not specified | BEL-74502 (Hepatocellular) | < 0.10 | [15] |

| Tetralin-6-yl pyrimidines | Not specified | Hep G2 (Liver) | 5.50 | [15] |

| Tetralin-6-yl pyrimidines | Not specified | MCF-7 (Breast) | 7.29 | [15] |

The anticancer activity of pyrimidine derivatives often involves the modulation of critical signaling pathways that are dysregulated in cancer.

Caption: Pyrimidine-based kinase inhibitors block oncogenic signaling pathways.

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[16][17] Their structural resemblance to the purine and pyrimidine bases of nucleic acids allows them to interfere with microbial metabolic processes.[16]

Numerous studies have reported the synthesis of pyrimidine derivatives with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19] For example, certain fused pyrimidine analogs have demonstrated promising antimicrobial potency.[16] The introduction of specific substituents, such as electronegative radicals, has been shown to enhance microbiological activity.[19]

The antimicrobial action of pyrimidine derivatives can be attributed to several mechanisms, including:

-

Inhibition of Dihydrofolate Reductase (DHFR): Similar to their anticancer activity, some pyrimidine derivatives can inhibit DHFR in microorganisms, an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[10]

-

Interference with Nucleic Acid and Protein Synthesis: By acting as analogs of natural purines and pyrimidines, these compounds can be incorporated into microbial DNA and RNA, leading to errors in replication and transcription. They can also inhibit enzymes involved in protein synthesis.[16]

Structure-activity relationship (SAR) studies have revealed that the antimicrobial activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[19][20] For instance, the presence of aromatic residues in a hydrogenated pyrimidine ring is a crucial element for antibacterial activity.[19]

Antiviral Activity

The pyrimidine scaffold is a key component in many antiviral drugs, targeting a wide range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[21][22][23]

Pyrimidine-based antiviral agents can inhibit various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.[21] For example, some pyrimidine derivatives have been shown to inhibit the binding of HIV gp120 to CD4 cells, a critical step in HIV entry.[3]

The antiviral mechanisms of pyrimidine derivatives are diverse and often target virus-specific enzymes or processes. These include:

-

Reverse Transcriptase Inhibition: Many pyrimidine nucleoside analogs act as reverse transcriptase inhibitors, preventing the conversion of viral RNA into DNA in retroviruses like HIV.[16]

-

Protease Inhibition: Some pyrimidine derivatives can inhibit viral proteases, enzymes that are essential for the maturation of viral proteins.

-

Inhibition of Viral Entry and Fusion: As mentioned, some compounds can block the interaction between viral envelope proteins and host cell receptors.

Several pyrimidine-based drugs are clinically used for the treatment of viral infections.[16][21] For instance, zidovudine and stavudine are well-known anti-HIV drugs.[13] More recently, pyrimidine derivatives have been investigated for their potential against emerging viral threats, with some compounds showing remarkable efficacy against human coronavirus 229E (HCoV-229E).[24]

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[4][25]

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the production and activity of key inflammatory mediators.[26] These include:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many pyrimidine-based compounds are potent inhibitors of COX enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[4][25] They can also inhibit LOX enzymes, which are involved in the production of leukotrienes.

-

Pro-inflammatory Cytokines: Pyrimidine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[26]

The primary anti-inflammatory mechanism of pyrimidine derivatives involves the modulation of signaling pathways that regulate the expression of inflammatory genes.[4] This often involves the inhibition of transcription factors like nuclear factor-kappa B (NF-κB).[26]

Caption: Pyrimidine derivatives inhibit key inflammatory pathways.

Several pyrimidine-based drugs, such as tofacitinib, epirizole, and proquazone, are already in clinical use for treating inflammatory conditions.[4]

Cardiovascular Effects

Certain pyrimidine derivatives have shown potential in the management of cardiovascular diseases.[27][28]

Some pyrimidine nucleotides, such as UTP, have been shown to induce vasodilation in coronary arteries, an effect mediated in large part by nitric oxide.[29] Additionally, specific pyrimidine derivatives have been identified as positive inotropic agents, meaning they increase the force of heart muscle contraction.[30]

The cardiovascular effects of pyrimidine derivatives can be attributed to their interaction with various receptors and signaling pathways in the cardiovascular system. For instance, the vasodilatory effects of some pyrimidines are linked to the activation of nitric oxide synthase.[29]

Other Biological Activities

The pharmacological versatility of pyrimidine derivatives extends beyond the activities detailed above. They have also been reported to possess anticonvulsant, analgesic, antihypertensive, anthelmintic, antidepressant, and anti-hyperglycemic properties.[2][6]

Core Methodologies for Evaluating Biological Activity

The evaluation of the biological activity of newly synthesized pyrimidine derivatives is a critical step in the drug discovery process. A variety of standardized in vitro assays are employed for this purpose.[31]

In Vitro Assays

The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[31] It measures the metabolic activity of cells, which is an indicator of cell viability.

This method is a standard technique to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.[31]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target for anti-inflammatory drugs.[31]

Experimental Protocols

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrimidine derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrimidine derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: The test compound diffuses from a well through the solidified agar medium and inhibits the growth of the inoculated microorganism. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Materials:

-

Petri plates with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile cork borer (6 mm diameter)

-

Pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (solvent alone)

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

-

Aseptically punch wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution at different concentrations into the wells.

-

Add the positive and negative controls to separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measure the diameter of the zone of inhibition in millimeters.

Synthesis Strategies for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrimidine ring.[32][33]

Common Synthetic Routes

The most widely used method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (such as urea, thiourea, or guanidine) with a three-carbon fragment containing two electrophilic centers.[32]

Modern Synthetic Methodologies

In addition to classical methods, modern synthetic approaches such as multicomponent reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts have been developed to improve the efficiency and diversity of pyrimidine synthesis.[33][34]

Structure-Activity Relationship (SAR) Analysis

Key Structural Modifications and Their Impact on Biological Activity

SAR studies are crucial for the rational design of more potent and selective pyrimidine-based drugs.[2][20] Key findings from SAR analyses include:

-

The nature and position of substituents on the pyrimidine ring are critical determinants of biological activity.[2][10]

-

The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the pyrimidine ring and its interactions with biological targets.[15]

-

The fusion of the pyrimidine ring with other heterocyclic systems can lead to compounds with enhanced and novel biological activities.[1][11]

Guiding Principles for Rational Drug Design

A thorough understanding of the SAR of pyrimidine derivatives provides a roadmap for medicinal chemists to design and synthesize new compounds with improved therapeutic profiles. This includes optimizing target affinity, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its privileged structural features and broad range of biological activities ensure its continued importance in medicinal chemistry. Future research in this area will likely focus on the development of novel synthetic methodologies to access more diverse and complex pyrimidine derivatives, the exploration of new biological targets for pyrimidine-based drugs, and the use of computational methods to guide the rational design of compounds with enhanced efficacy and safety profiles. The enduring legacy and ongoing discoveries related to pyrimidine derivatives highlight their immense potential to address unmet medical needs and improve human health.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. ijcrt.org [ijcrt.org]

- 8. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. sciensage.info [sciensage.info]

- 16. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]

- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

- 28. researchgate.net [researchgate.net]

- 29. Effects of pyrimidines on the guinea-pig coronary vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies [iris.unife.it]

- 31. benchchem.com [benchchem.com]

- 32. bu.edu.eg [bu.edu.eg]

- 33. Pyrimidine synthesis [organic-chemistry.org]

- 34. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Introduction: The Strategic Value of 2-(Chloromethyl)-4,6-dimethylpyrimidine in Synthesis

An In-Depth Technical Guide Topic: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-4,6-dimethylpyrimidine

Audience: Researchers, scientists, and drug development professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular treatments.[1][2][3][4] Within this vital class of heterocycles, this compound stands out as a highly versatile and reactive building block. Its strategic value lies in the chloromethyl group at the 2-position—an electrophilic center primed for nucleophilic substitution.

The electron-withdrawing character of the pyrimidine ring significantly activates the C-Cl bond, rendering the methylene carbon highly susceptible to attack by a diverse array of nucleophiles.[5] This predictable reactivity allows for the facile and targeted introduction of nitrogen, oxygen, sulfur, and carbon-based functionalities, making it an indispensable intermediate for constructing complex molecular architectures and rapidly generating libraries of novel compounds for drug discovery and materials science.

This guide provides a comprehensive overview of the reactivity profile of this compound, detailed experimental protocols for its reaction with various nucleophiles, and field-proven insights into optimizing these critical synthetic transformations.

Reactivity Profile and Mechanistic Overview

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[5] In this concerted mechanism, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[6] The stability of the resulting chloride ion makes it an excellent leaving group, facilitating the reaction.[6]

The key to the compound's high reactivity is the electronic influence of the pyrimidine ring. The two nitrogen atoms in the ring act as electron sinks, inductively withdrawing electron density from the chloromethyl group. This polarization enhances the electrophilicity of the methylene carbon, making it a more attractive target for nucleophiles and accelerating the rate of substitution compared to a simple alkyl or benzyl chloride.

Figure 1: Generalized SN2 mechanism for nucleophilic substitution.

Experimental Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for reacting this compound with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

A. Synthesis with Amine Nucleophiles (N-Alkylation)

The reaction with primary and secondary amines is a robust method for synthesizing 2-(aminomethyl)pyrimidine derivatives, which are prevalent motifs in kinase inhibitors and other pharmaceuticals. A base is required to neutralize the HCl generated during the reaction.

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetonitrile or dimethylformamide (DMF) to a concentration of 0.2-0.5 M.

-

Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution, followed by anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

-

Causality Note: Potassium carbonate is a solid base that is easily filtered off post-reaction, simplifying work-up. Triethylamine is a liquid base that also serves as an acid scavenger but requires removal during work-up, often by aqueous extraction.

-

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours.

-

Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a hexane/ethyl acetate gradient.

-

Work-up: After completion, cool the reaction to room temperature. If K₂CO₃ was used, filter the solid salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure. If Et₃N was used, pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude residue by column chromatography on silica gel to yield the desired product.[5][7]

B. Synthesis with Thiol Nucleophiles (S-Alkylation)

Thiolates are exceptionally potent nucleophiles, reacting readily with the substrate to form thioethers. The protocol involves the in situ generation of the thiolate from the corresponding thiol using a mild base.[8]

Protocol:

-

Setup: To a stirred solution of the desired thiol (1.1 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq.) at room temperature.

-

Causality Note: The base deprotonates the thiol (pKa ~10-11) to form the thiolate anion, which is a significantly stronger nucleophile than the neutral thiol, dramatically increasing the reaction rate.[9]

-

-

Reagent Addition: Stir the suspension for 15-20 minutes, then add a solution of this compound (1.0 eq.) in a minimal amount of DMF.

-

Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is often rapid and exothermic.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum. The crude product is typically purified by silica gel chromatography.[10]

C. Synthesis with Oxygen Nucleophiles (O-Alkylation)

The formation of ethers is achieved by reacting with alkoxides or phenoxides. These are typically generated in situ from the corresponding alcohol or phenol using a strong, non-nucleophilic base like sodium hydride (NaH).

Protocol:

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Causality Note: Anhydrous conditions and an inert atmosphere are critical as NaH reacts violently with water. THF is a preferred solvent as it is aprotic and effectively solvates the resulting sodium alkoxide.

-

-

Nucleophile Generation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the desired alcohol or phenol (1.1 eq.) in THF. Stir for 30 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.

-

Reagent Addition: Add a solution of this compound (1.0 eq.) in THF dropwise to the alkoxide solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive alcohols.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.[5]

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution reactions described. Yields are highly dependent on the specific nucleophile used.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |

| Amine | Morpholine | K₂CO₃ | Acetonitrile | 80 | 6-12 | 75-90% |

| Thiol | Thiophenol | K₂CO₃ | DMF | 25 (RT) | 2-4 | 85-95% |

| Alcohol | Benzyl Alcohol | NaH | THF | 25-50 | 8-18 | 60-80% |

| Phenol | 4-Fluorophenol | K₂CO₃ | Acetonitrile | 80 (Reflux) | 2-4 | 70-85%[11] |

General Experimental Workflow and Product Characterization

A successful synthesis relies on a systematic workflow encompassing setup, monitoring, isolation, and characterization.

Figure 2: Standard experimental workflow from setup to analysis.

Product Characterization: The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring and determination of the appropriate solvent system for column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. The key diagnostic signal in ¹H NMR is the singlet for the methylene protons (-CH₂-), which typically shifts from ~4.7 ppm in the starting material to ~3.5-5.0 ppm in the product, depending on the attached nucleophile.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product, typically via electrospray ionization (ESI) to observe the [M+H]⁺ ion.

Conclusion

This compound is a powerful and reliable electrophile for building molecular diversity. Its reactivity is dominated by the SN2 mechanism, allowing for predictable and high-yielding reactions with a wide range of nitrogen, sulfur, and oxygen nucleophiles. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers can effectively leverage this key intermediate to accelerate the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 2. researchtrend.net [researchtrend.net]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

The Versatile Building Block: 2-(Chloromethyl)-4,6-dimethylpyrimidine in Modern Medicinal Chemistry

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of biologically active molecules.[1] Its inherent drug-like properties and synthetic tractability have established it as a "privileged scaffold" in the design of novel therapeutic agents.[2] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6][7] This guide focuses on a particularly useful, yet specialized, derivative: 2-(Chloromethyl)-4,6-dimethylpyrimidine . The strategic placement of a reactive chloromethyl group on the electron-deficient pyrimidine core, flanked by two methyl groups, renders this compound a highly valuable electrophilic intermediate for the synthesis of diverse molecular libraries aimed at various therapeutic targets.

This document provides an in-depth exploration of the synthesis, reactivity, and application of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for its effective use in medicinal chemistry programs.

Synthetic Pathways to this compound

A robust and scalable synthesis of this compound is paramount for its utility in drug discovery. A logical and well-established approach involves a multi-step synthesis, beginning with readily available starting materials.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

The synthesis commences with the condensation of urea and acetylacetone. This reaction, typically carried out in a lower alcohol solvent containing hydrogen chloride, efficiently produces the hydrochloride salt of 2-hydroxy-4,6-dimethylpyrimidine, which is then neutralized to yield the desired product.[8][9]

Protocol for 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride:

-

Combine urea (1.0 eq), acetylacetone (1.0-1.2 eq), and methanol in a reaction vessel equipped with a stirrer and reflux condenser.

-

Heat the mixture to approximately 52°C with stirring.

-

Add a solution of hydrogen chloride in methanol (e.g., 40% concentration).

-

Maintain the reaction under reflux for 3 hours.

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Isolate the solid by filtration and dry to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.[8]

Expected Yield: Approximately 90%.[8]

Step 2: Conversion to 2-Chloro-4,6-dimethylpyrimidine

The hydroxyl group at the 2-position can be converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Step 3: Chlorination of the 2-Methyl Group (Proposed)

Alternatively, a more controlled synthesis would involve starting with a precursor that already contains a functional group at the 2-position that can be converted to a chloromethyl group, such as the reduction of a 2-carboxylester to a 2-hydroxymethyl group, followed by chlorination with thionyl chloride (SOCl₂). This two-step process for a similar, unsubstituted pyrimidine is well-documented.[8]

Generalized Protocol for Chlorination of a Hydroxymethylpyrimidine:

-

Suspend the 2-(hydroxymethyl)pyrimidine derivative (1.0 eq) in a suitable solvent such as toluene.[8]

-

Add thionyl chloride (1.1-1.2 eq) to the suspension.[8]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).[8]

-

Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.[8]

-

Filter the solid product and wash with a cold, anhydrous solvent like diethyl ether to remove excess thionyl chloride.[8]

-

Dry the product under vacuum.[8]

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity and Mechanistic Insights

The primary utility of this compound in medicinal chemistry stems from the reactivity of the chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions, typically via an SN2 mechanism.[10]

The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles. The presence of the 4- and 6-methyl groups can also influence the reactivity through electronic and steric effects, although the primary mode of reaction remains nucleophilic displacement of the chloride ion.

Caption: Generalized SN2 mechanism for reactions of this compound.

Applications in the Synthesis of Bioactive Molecules